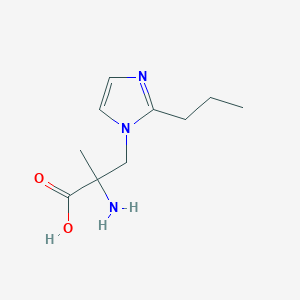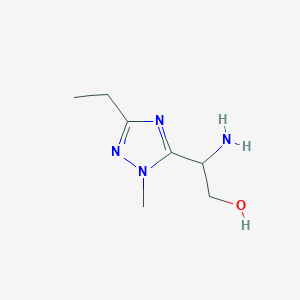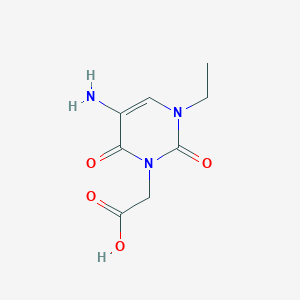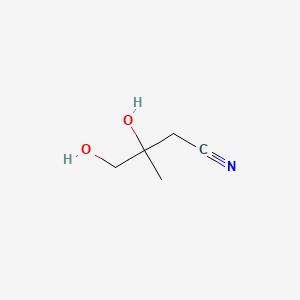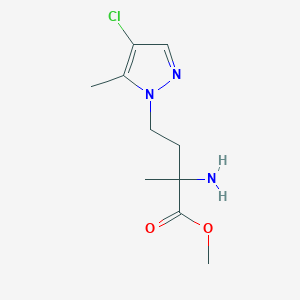
Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoate typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 4-chloro-5-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate
- Methyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)-2-methylbutanoate
- Methyl 2-amino-4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-ethylbutanoate
Uniqueness
Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and ester functional groups. This combination of features can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H16ClN3O2 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-chloro-5-methylpyrazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-7-8(11)6-13-14(7)5-4-10(2,12)9(15)16-3/h6H,4-5,12H2,1-3H3 |
InChI Key |
QYPWNFINJRVQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC(C)(C(=O)OC)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


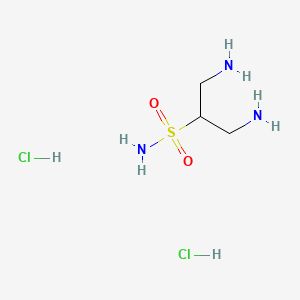
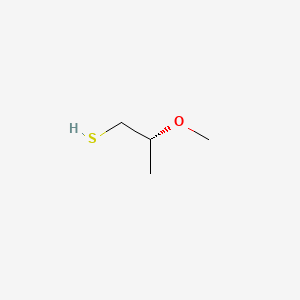
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)
![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)


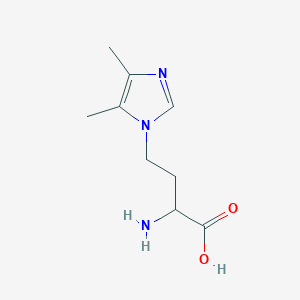
![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)
